4-[4-(1-Phenylethenyl)phenyl]morpholine
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Overview
Description
4-[4-(1-Phenylethenyl)phenyl]morpholine is an organic compound with the molecular formula C12H15NO. It is a derivative of morpholine, featuring a phenylethenyl group attached to the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Phenylethenyl)phenyl]morpholine typically involves the reaction of morpholine with a phenylethenyl derivative. One common method is the reaction of morpholine with alpha-bromostyrene under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-Phenylethenyl)phenyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the phenylethenyl group.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Saturated derivatives of the phenylethenyl group.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[4-(1-Phenylethenyl)phenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(1-Phenylethenyl)phenyl]morpholine involves its interaction with specific molecular targets. The phenylethenyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the phenylethenyl group.
4-Phenylmorpholine: Similar structure but lacks the ethenyl group.
N-Phenylmorpholine: Another analog with a different substitution pattern.
Uniqueness
4-[4-(1-Phenylethenyl)phenyl]morpholine is unique due to the presence of both the morpholine ring and the phenylethenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
560070-06-6 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-[4-(1-phenylethenyl)phenyl]morpholine |
InChI |
InChI=1S/C18H19NO/c1-15(16-5-3-2-4-6-16)17-7-9-18(10-8-17)19-11-13-20-14-12-19/h2-10H,1,11-14H2 |
InChI Key |
NLKPDAWIDBQNCW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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